N1-(3-chloro-4-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound that belongs to the class of oxamides This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group and a 2-oxopyrrolidin-1-yl group attached to the oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:
Formation of the 3-chloro-4-fluoroaniline intermediate: This can be achieved by the nitration of 3-chloro-4-fluorobenzene followed by reduction of the nitro group to form the corresponding aniline.
Preparation of the 2-oxopyrrolidine intermediate: This involves the cyclization of γ-aminobutyric acid (GABA) to form 2-pyrrolidone, which is then oxidized to 2-oxopyrrolidine.
Coupling reaction: The 3-chloro-4-fluoroaniline intermediate is reacted with 3-bromopropylamine to form the corresponding amine. This amine is then coupled with the 2-oxopyrrolidine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final oxamide compound.
Industrial Production Methods
Industrial production of N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the oxamide, resulting in the formation of amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Amine derivatives of the oxamide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)ethyl]oxamide: Similar structure but with an ethyl group instead of a propyl group.
N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)butyl]oxamide: Similar structure but with a butyl group instead of a propyl group.
N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)methyl]oxamide: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O3/c16-11-9-10(4-5-12(11)17)19-15(23)14(22)18-6-2-8-20-7-1-3-13(20)21/h4-5,9H,1-3,6-8H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXAFDBWFJPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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